[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of (S)-(6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methanamine dihydrochloride consists of a pyridine ring linked to a tetrahydrofuran moiety via an oxygen atom. The compound is chiral, with the (S)-configuration at the chiral center .
Physical and Chemical Properties Analysis
- Toxicity : The safety information indicates that this product is not intended for human or veterinary use and is for research purposes only .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound, also known as methenamine, is the urinary tract, specifically the bladder . It is used to treat or prevent bladder infections in adults and children at least 6 years old .
Mode of Action
Methenamine is an oral antiseptic agent that is converted to formaldehyde in acidified urine . This conversion results in a general antibacterial activity . In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde . The mechanism of action is driven by the formation of bactericidal formaldehyde, which possesses nonspecific antimicrobial activity by denaturing proteins and nucleic acid of bacteria .
Biochemical Pathways
The biochemical pathway involved in the action of methenamine is the hydrolysis of the compound in an acidic environment to produce ammonia and formaldehyde . The formaldehyde then acts as a nonspecific antimicrobial agent, denaturing proteins and nucleic acids of bacteria .
Pharmacokinetics
Methenamine is administered orally and works best when the urine has a low pH and is acidic . The compound is hydrolyzed to formaldehyde and ammonia in the acidic environment of the urine . The efficacy of methenamine is dependent on the acidity of the urine, which can be influenced by diet and other medications .
Result of Action
The result of methenamine’s action is the prevention or treatment of urinary tract infections . By denaturing proteins and nucleic acids of bacteria, methenamine inhibits bacterial growth and proliferation . This leads to a reduction in the number of bacteria in the urinary tract, thereby preventing or treating urinary tract infections .
Action Environment
The action of methenamine is influenced by the acidity of the urinary environment . In an acidic environment, methenamine is hydrolyzed to ammonia and formaldehyde, which has antimicrobial activity . Therefore, the efficacy of methenamine is dependent on the acidity of the urine, which can be influenced by diet and other medications .
Properties
IUPAC Name |
[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11;;/h1-3,11H,4-8,12H2;2*1H/t11-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDRZDNWHNRWOF-IDMXKUIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC2=CC=CC(=N2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OCC2=CC=CC(=N2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.